Chlorhydrate d'acide (R)-3-amino-2-méthylpropanoïque

Vue d'ensemble

Description

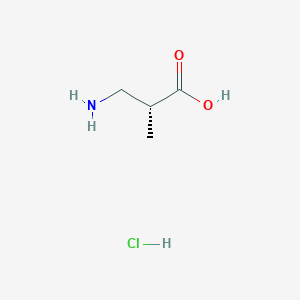

®-3-Amino-2-methylpropanoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is a derivative of 3-amino-2-methylpropanoic acid, with the addition of a hydrochloride group

Applications De Recherche Scientifique

Pharmaceutical Development

R-ABA HCl serves as a critical building block in the synthesis of pharmaceuticals, particularly neuroprotective agents and treatments for neurological disorders. Its unique structure allows it to interact with various molecular targets, making it valuable in drug design.

Biochemical Research

This compound is utilized as a reagent in studies involving amino acid metabolism. It helps researchers elucidate metabolic pathways and enzyme functions, contributing to a deeper understanding of biochemical processes.

Neuropharmacology

R-ABA HCl is investigated for its neuroprotective effects, particularly its ability to modulate glutamate signaling, which is crucial for neuronal health. Studies suggest that it may reduce excitotoxicity and oxidative stress in neuronal cells.

Food Industry

Due to its amino acid properties, R-ABA HCl can be explored as a potential food additive. It may enhance nutritional profiles or flavor characteristics in food products.

Cosmetic Formulations

The compound's properties make it suitable for cosmetic applications aimed at improving skin hydration and elasticity, appealing to the beauty and personal care industry.

Animal Nutrition

In the agricultural sector, R-ABA HCl can be incorporated into animal feed formulations to promote growth and improve overall health in livestock.

Biological Activities

R-ABA HCl exhibits several notable biological activities:

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulates glutamate signaling | |

| Fat metabolism | Promotes browning of adipose tissue | |

| Synthesis applications | Building block for pharmaceuticals |

Neuroprotective Study

A study investigated the effects of R-ABA HCl on neuronal cell cultures exposed to glutamate-induced toxicity. Results demonstrated a significant reduction in cell death and oxidative stress markers, indicating its potential as a neuroprotective agent.

Metabolic Activity Assessment

Research has shown that R-ABA HCl may influence fat metabolism by promoting the browning of white adipose tissue and enhancing fatty acid oxidation in the liver. This could have implications for weight management and metabolic health.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-methylpropanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-2-methylpropanoic acid.

Amination: The starting material undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or an amine derivative under controlled conditions.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound. This step ensures the compound’s stability and solubility in aqueous solutions.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-2-methylpropanoic acid hydrochloride may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-Amino-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted amino acids.

Mécanisme D'action

The mechanism of action of ®-3-Amino-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-2-methylpropanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

3-Amino-2-methylbutanoic acid hydrochloride: A similar compound with an additional carbon in the alkyl chain.

2-Amino-3-methylbutanoic acid hydrochloride: A structural isomer with different positioning of the amino and methyl groups.

Uniqueness

®-3-Amino-2-methylpropanoic acid hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

Activité Biologique

(R)-3-Amino-2-methylpropanoic acid hydrochloride (R-ABA HCl) is a chiral amino acid derivative with significant biological activity and potential therapeutic applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C₄H₉ClN₂O₂

- Molecular Weight : 103.12 g/mol

- Solubility : Highly soluble in water, facilitating its use in biochemical applications.

The biological activity of R-ABA HCl is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : It can act as a substrate or inhibitor, modulating enzyme activity and influencing metabolic pathways.

- Receptors : The compound may interact with neurotransmitter receptors, particularly those involved in glutamate signaling, which is crucial for various brain functions.

Biological Activities

R-ABA HCl exhibits several notable biological activities:

- Neuroprotective Effects : Research indicates that R-ABA HCl may enhance neuroprotection by modulating glutamate activity, potentially reducing excitotoxicity in neuronal cells.

- Metabolic Regulation : Studies suggest that it may influence fat metabolism by promoting the browning of white adipose tissue and enhancing fatty acid oxidation in the liver, which could have implications for weight management and metabolic health .

- Synthesis of Complex Molecules : R-ABA HCl serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals.

Case Studies

-

Neuroprotective Study :

- A study investigated the effects of R-ABA HCl on neuronal cell cultures exposed to glutamate-induced toxicity. Results showed a significant reduction in cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent.

- Metabolic Activity Assessment :

Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulates glutamate signaling | |

| Fat metabolism | Promotes browning of adipose tissue | |

| Synthesis applications | Building block for pharmaceuticals |

Synthesis and Applications

R-ABA HCl can be synthesized through various methods, including enzymatic reactions using specific bacterial strains such as Pseudomonas aeruginosa, which provide high yields and stereospecificity . Its applications span across multiple fields:

- Pharmaceuticals : As a precursor in drug development.

- Biochemistry : Used in studies involving metabolic pathways.

- Industry : Employed in the production of specialty chemicals.

Propriétés

IUPAC Name |

(2R)-3-amino-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBOMJVYQTWRN-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433358 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-98-2 | |

| Record name | (R)-3-Amino-2-methylpropanoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.